molecular formula C19H16N2O3 B8790833 1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B8790833
M. Wt: 320.3 g/mol
InChI Key: JHRNUMVGSNJFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Hydroxy-ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

16-(2-hydroxyethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C19H16N2O3/c1-21-14-8-4-7-13-15(14)16(17(19(21)24)20-9-10-22)11-5-2-3-6-12(11)18(13)23/h2-8,20,22H,9-10H2,1H3

InChI Key

JHRNUMVGSNJFOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NCCO)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione (1.8 g), ethanolamine (14 ml), sodium acetate (1 g), and a trace of cupric acetate was heated at 100°-110° C. until reaction appeared to be complete (~1 hr). After cooling, methanol (10 ml) was added to the reaction mixture at about 80° C. Upon further cooling the product crystallized in the form of yellow solid. After being isolated by filtration and recrystallized from methyl Cellosolve, the product melted at 203°-206° C. and had an absorption maxium at 441 nm in the visible spectrum in acetone solution, thus imparting a greenish-yellow color thereto. The structure is as follows: ##STR5##
Name
1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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